molecular formula C17H17NO5S B2887734 ETHYL 4-[2-(BENZENESULFONYL)ACETAMIDO]BENZOATE CAS No. 847588-91-4

ETHYL 4-[2-(BENZENESULFONYL)ACETAMIDO]BENZOATE

Cat. No.: B2887734
CAS No.: 847588-91-4
M. Wt: 347.39
InChI Key: UWLKJWNMATVCTJ-UHFFFAOYSA-N
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Description

ETHYL 4-[2-(BENZENESULFONYL)ACETAMIDO]BENZOATE is a benzoate ester derivative featuring a benzenesulfonylacetamido substituent at the para position of the aromatic ring. This compound is structurally characterized by:

  • Benzenesulfonyl group: Imparts electron-withdrawing properties, influencing reactivity and stability.
  • Ethyl ester: Enhances lipophilicity, affecting solubility and bioavailability.

Below, we compare it with six related compounds, highlighting substituent-driven differences.

Properties

IUPAC Name

ethyl 4-[[2-(benzenesulfonyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-2-23-17(20)13-8-10-14(11-9-13)18-16(19)12-24(21,22)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLKJWNMATVCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-(BENZENESULFONYL)ACETAMIDO]BENZOATE typically involves the reaction of ethyl 4-aminobenzoate with phenylsulfonyl acetic acid under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to neutralize the by-products .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-(BENZENESULFONYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 4-[2-(BENZENESULFONYL)ACETAMIDO]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-[2-(BENZENESULFONYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The sulfone group can act as an electrophilic center, facilitating interactions with nucleophilic sites on enzymes or receptors. The amide and ester groups can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

ETHYL 2-({N-[(4-ETHOXYPHENYL)SULFONYL]-N-(4-METHYLPHENYL)GLYCYL}AMINO)BENZOATE

  • Substituents : 4-Ethoxybenzenesulfonyl and 4-methylphenyl groups on the glycine linker.
  • Key Differences :
    • Increased steric bulk due to ethoxy and methyl substituents.
    • Enhanced lipophilicity (predicted logP > target compound).
  • Research Relevance : The ethoxy group may alter metabolic stability, while the methyl group could hinder rotational freedom, affecting binding interactions.

METHYL 4-[2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDO]BENZOATE

  • Substituents : 4-Phenylpiperazinyl group replaces the benzenesulfonyl moiety.
  • Key Differences :
    • Piperazinyl group introduces basicity (pKa ~8.5) and hydrogen-bonding capacity.
    • Reduced electron-withdrawing effects compared to sulfonyl groups.

2-(ACETAMIDO)-4-((2-HYDROXYETHYL)SULFONYL)BENZOIC ACID

  • Substituents : Hydroxyethylsulfonyl group.
  • Key Differences :
    • Hydroxyl group increases hydrophilicity (logP ~1.5 vs. target’s ~4.27).
    • Free carboxylic acid enhances water solubility but reduces membrane permeability.
  • Research Relevance : Ideal for applications requiring aqueous stability, such as drug formulations or analytical reagents.

ETHYL 4-[2-(4-BROMO-2-FORMYLPHENOXY)ACETAMIDO]BENZOATE

  • Substituents: Phenoxy group with bromo and formyl substituents.
  • Key Differences :
    • Bromine adds steric bulk and polarizability; formyl group is electrophilic.
    • Higher molecular weight (406.23 g/mol) and logP (4.27) due to bromine.
  • Research Relevance : Bromine may enhance halogen bonding in protein interactions, while the formyl group offers a site for further derivatization.

ETHYL 4-(2-(1H-BENZO[D]IMIDAZOL-2-YL THIO)ACETAMIDO)BENZOATE

  • Substituents : Benzimidazole-thioether linkage.
  • Key Differences :
    • Sulfur atom and heterocyclic ring introduce π-π stacking and metal-binding capabilities.
    • Thioether group increases oxidation susceptibility.
  • Research Relevance : Common in anticancer and antimicrobial agents due to heterocyclic bioactivity.

ETHYL 4-[2-(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDROQUINAZOLIN-1-YL)ACETAMIDO]BENZOATE

  • Substituents: Quinazolinone ring with chloro and phenyl groups.
  • Key Differences :
    • Bicyclic structure enhances rigidity and planar surface area for intercalation.
    • Chlorine atom improves lipophilicity and bioactivity (e.g., kinase inhibition).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituent Notable Properties
Target Compound C₁₇H₁₆N₂O₅S ~360.38* ~4.27* Benzenesulfonyl High lipophilicity, EWG effects
Ethyl 2-[...]benzoate C₂₄H₂₄N₂O₆S ~468.52 N/A 4-Ethoxybenzenesulfonyl, 4-methyl Increased steric bulk
Methyl 4-[...]benzoate C₂₀H₂₁N₃O₃ 351.40 N/A 4-Phenylpiperazinyl Basicity, H-bonding
2-(Acetamido)-4-[...]acid C₁₁H₁₃NO₆S 287.29 ~1.5 Hydroxyethylsulfonyl High hydrophilicity
Ethyl 4-[...]benzoate C₁₈H₁₆BrNO₅ 406.23 4.27 4-Bromo-2-formylphenoxy Electrophilic formyl, halogen bonding
Ethyl 4-(2-[...]benzoate C₁₈H₁₇N₃O₃S 355.41 N/A Benzimidazole-thioether π-π stacking, redox activity
Ethyl 4-[...]benzoate C₂₅H₂₀ClN₃O₄ 461.90 N/A Quinazolinone, chloro, phenyl Rigid planar structure

*Estimated based on analog data from .

Key Research Findings

  • Electronic Effects : Sulfonyl groups (target compound, ) enhance electrophilicity, facilitating nucleophilic substitution or hydrogen bonding .
  • Bioactivity Trends: Heterocyclic substituents (e.g., benzimidazole , quinazolinone ) correlate with antimicrobial and anticancer activity due to target-specific interactions.
  • Solubility-LogP Trade-off : Hydrophilic groups (e.g., hydroxyethyl ) reduce logP but improve aqueous solubility, critical for drug formulation .

Biological Activity

Ethyl 4-[2-(benzenesulfonyl)acetamido]benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and biochemical properties.

Chemical Structure and Properties

This compound features a benzenesulfonamide moiety which is known for its diverse biological activities. The sulfonamide group is often associated with antimicrobial properties, while the benzoate structure contributes to the compound's overall pharmacological profile.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against resistant bacterial strains. The compound's mechanism of action appears to involve the inhibition of bacterial protein synthesis, which is crucial for bacterial growth and survival.

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)Action Mechanism
Staphylococcus aureus15.625 μg/mLInhibition of protein synthesis
Escherichia coli31.25 μg/mLDisruption of cell wall synthesis
Pseudomonas aeruginosa62.5 μg/mLInterference with nucleic acid production

The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has demonstrated moderate to good antiproliferative activity against several human cancer cell lines.

Case Study: In Vitro Evaluation Against Cancer Cell Lines

In a study assessing the compound's cytotoxic effects, it was tested on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The results indicated that:

  • MCF-7 Cell Line : IC50 value of 23.9 µM.
  • HCT-116 Cell Line : IC50 value of 19.7 µM.

These values suggest that this compound may induce apoptosis in cancer cells, potentially through the activation of specific cellular pathways involved in cancer progression .

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

  • Inhibition of NF-κB Signaling : The compound may modulate inflammatory responses by inhibiting NF-κB signaling pathways, which are often upregulated in cancer and inflammatory diseases.
  • Interference with Apoptotic Pathways : Studies have indicated that the compound can activate apoptotic markers in cancer cells, leading to programmed cell death.
  • Structure-Activity Relationship (SAR) : SAR studies have identified critical functional groups necessary for maintaining biological activity, emphasizing the importance of the sulfonamide and acetamido groups in enhancing efficacy against target cells .

Q & A

Q. What are the common synthetic routes for ETHYL 4-[2-(BENZENESULFONYL)ACETAMIDO]BENZOATE?

  • Methodological Answer: The synthesis typically involves multi-step reactions starting with benzoate esters and sulfonyl precursors. Key steps include:

Coupling Reactions: Reacting 4-aminobenzoate derivatives with benzenesulfonylacetic acid chloride in anhydrous solvents (e.g., DMF or ethanol) under reflux conditions .

Purification: Post-reaction mixtures are concentrated under reduced pressure, followed by recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the pure product .

Characterization: Confirmed via NMR (¹H/¹³C), IR spectroscopy (to verify sulfonyl and amide bonds), and mass spectrometry .

Q. How is the compound structurally characterized in academic research?

  • Methodological Answer: Structural elucidation relies on:
  • NMR Spectroscopy: ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and sulfonyl/amide protons (δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~165–170 ppm) and sulfonyl groups (~110–120 ppm) .
  • IR Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1650 cm⁻¹ (amide C=O) .
  • HPLC: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer: Initial screenings focus on:
  • Enzyme Inhibition: COX-2 inhibition assays (IC₅₀ values measured via ELISA) due to structural similarity to sulfonamide-based inhibitors .
  • Anticancer Activity: In vitro cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values compared to reference drugs like cisplatin .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity of this compound?

  • Methodological Answer: Optimization strategies include:
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to ethanol, but may require stricter temperature control .
  • Catalysis: Use of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation, reducing side products .
  • Purification: Gradient column chromatography (hexane → ethyl acetate) improves separation of unreacted sulfonyl precursors .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

  • Methodological Answer: Substituent effects are studied via:
  • Comparative Assays: Introducing halogens (Cl, F) at the benzene ring (e.g., 4-chlorophenyl vs. 4-fluorophenyl) and testing COX-2 inhibition or kinase activity .
  • QSAR Modeling: Computational tools (e.g., Schrödinger Suite) predict how electronic effects (Cl’s electron-withdrawing nature) enhance binding to enzyme active sites .

Q. How can contradictory data in biological assays be resolved?

  • Methodological Answer: Contradictions (e.g., varying IC₅₀ values across studies) are addressed by:
  • Standardized Protocols: Replicating assays under identical conditions (e.g., cell passage number, serum concentration) .
  • Meta-Analysis: Pooling data from multiple studies (e.g., kinase inhibition in vs. COX-2 in ) to identify context-dependent activity .

Key Research Recommendations

  • Mechanistic Studies: Use X-ray crystallography to resolve binding modes with COX-2 or kinases .
  • Toxicity Profiling: Conduct in vivo studies (rodent models) to evaluate systemic effects .
  • Derivative Libraries: Synthesize analogs with pyrimidine or thiadiazole moieties to explore SAR .

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